molecular formula C15H12ClNO2 B3852591 5-(2-chloro-6-methoxyphenyl)-2-methyl-1,3-benzoxazole

5-(2-chloro-6-methoxyphenyl)-2-methyl-1,3-benzoxazole

Cat. No. B3852591
M. Wt: 273.71 g/mol
InChI Key: KQTMOMAXMVTADG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(2-Chloro-6-methoxyphenyl)-2-methyl-1,3-benzoxazole, also known as CMPO, is a chemical compound that has been widely used in scientific research. This compound has several unique properties that make it an important tool for various applications in the field of chemistry, biology, and medicine.

Mechanism of Action

5-(2-chloro-6-methoxyphenyl)-2-methyl-1,3-benzoxazole acts as a chelating agent by forming a complex with metal ions. The complex formed is stable and can be easily separated from other compounds. 5-(2-chloro-6-methoxyphenyl)-2-methyl-1,3-benzoxazole has a high affinity for metal ions, particularly actinides and lanthanides. The complex formed between 5-(2-chloro-6-methoxyphenyl)-2-methyl-1,3-benzoxazole and metal ions can be easily extracted using an organic solvent.
Biochemical and Physiological Effects:
5-(2-chloro-6-methoxyphenyl)-2-methyl-1,3-benzoxazole has been shown to have minimal toxicity and does not have any significant effects on the biochemical and physiological processes in the body. It is rapidly eliminated from the body and does not accumulate in tissues.

Advantages and Limitations for Lab Experiments

One of the major advantages of using 5-(2-chloro-6-methoxyphenyl)-2-methyl-1,3-benzoxazole in lab experiments is its high selectivity for metal ions. It can be used to selectively extract metal ions from complex mixtures. 5-(2-chloro-6-methoxyphenyl)-2-methyl-1,3-benzoxazole is also stable and can be easily stored. However, one of the limitations of using 5-(2-chloro-6-methoxyphenyl)-2-methyl-1,3-benzoxazole is that it requires a large amount of organic solvent for extraction, which can be expensive and time-consuming.

Future Directions

There are several future directions for the use of 5-(2-chloro-6-methoxyphenyl)-2-methyl-1,3-benzoxazole in scientific research. One possible direction is the development of new and more efficient methods for the extraction of metal ions using 5-(2-chloro-6-methoxyphenyl)-2-methyl-1,3-benzoxazole. Another possible direction is the use of 5-(2-chloro-6-methoxyphenyl)-2-methyl-1,3-benzoxazole in the treatment of metal poisoning and heavy metal toxicity. Additionally, 5-(2-chloro-6-methoxyphenyl)-2-methyl-1,3-benzoxazole can be used in the development of new materials for the separation and purification of metal ions.

Scientific Research Applications

5-(2-chloro-6-methoxyphenyl)-2-methyl-1,3-benzoxazole has been extensively used in scientific research as a chelating agent for the separation and purification of various metal ions. It has been used in the extraction of actinides and lanthanides in nuclear fuel reprocessing plants. 5-(2-chloro-6-methoxyphenyl)-2-methyl-1,3-benzoxazole has also been used in the treatment of metal poisoning and as an antidote for heavy metal toxicity.

properties

IUPAC Name

5-(2-chloro-6-methoxyphenyl)-2-methyl-1,3-benzoxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12ClNO2/c1-9-17-12-8-10(6-7-13(12)19-9)15-11(16)4-3-5-14(15)18-2/h3-8H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQTMOMAXMVTADG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(O1)C=CC(=C2)C3=C(C=CC=C3Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(2-Chloro-6-methoxyphenyl)-2-methyl-1,3-benzoxazole

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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